NLRP3 antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NLRP3 antagonist 2 is a compound that inhibits the activity of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the body’s immune response by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NLRP3 antagonist 2 involves several steps, including the formation of a fused bicyclic ring core. The preparation method typically includes the use of solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 . The reaction conditions are carefully controlled to ensure the formation of the desired compound with high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: NLRP3 antagonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced pharmacological properties. These derivatives are further tested for their efficacy in inhibiting the NLRP3 inflammasome .
Scientific Research Applications
NLRP3 antagonist 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of inflammasome activation and inhibition. In biology, it helps researchers understand the role of the NLRP3 inflammasome in various cellular processes .
In medicine, this compound is being investigated as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as arthritis, Alzheimer’s disease, and inflammatory bowel disease . Its ability to inhibit the NLRP3 inflammasome makes it a promising candidate for developing new anti-inflammatory drugs.
In the industry, this compound is used in the development of diagnostic assays and screening platforms to identify other potential inhibitors of the NLRP3 inflammasome .
Mechanism of Action
NLRP3 antagonist 2 exerts its effects by binding to the NLRP3 protein, preventing its activation and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the production of pro-inflammatory cytokines such as IL-1β and IL-18 . The molecular targets of this compound include the nucleotide-binding domain and the leucine-rich repeat domain of the NLRP3 protein .
Comparison with Similar Compounds
NLRP3 antagonist 2 is unique in its ability to specifically target the NLRP3 inflammasome, making it a valuable tool for studying inflammasome-related diseases. Similar compounds include MCC950, JC124, and CRID3, which also inhibit the NLRP3 inflammasome but may have different mechanisms of action and efficacy profiles .
List of Similar Compounds:- MCC950
- JC124
- CRID3
These compounds share a common goal of inhibiting the NLRP3 inflammasome but differ in their chemical structures and specific binding sites .
Properties
Molecular Formula |
C19H24N4O3S2 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-5-yl]sulfonimidoyl]urea |
InChI |
InChI=1S/C19H24N4O3S2/c1-19(2,25)17-21-10-15(27-17)28(20,26)23-18(24)22-16-13-7-3-5-11(13)9-12-6-4-8-14(12)16/h9-10,25H,3-8H2,1-2H3,(H3,20,22,23,24,26) |
InChI Key |
LHVWNNYPUDZLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(S1)S(=N)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.